Arsine, methylbis(trifluoromethyl)-
Description
Historical Context and Evolution of Organoarsenic Chemistry Research
The journey of organoarsenic chemistry began in 1760 with the synthesis of the foul-smelling liquid known as "cacodyl" (tetramethyldiarsine) by French chemist Louis Claude Cadet de Gassicourt. rsc.orgresearchgate.net This event is often cited as the creation of the first synthetic organometallic compound. rsc.org Throughout the 19th and early 20th centuries, research in this field flourished, leading to significant breakthroughs. For instance, the work on organoarsenic compounds was instrumental in the development of the concept of chemical valency by Edward Frankland. researchgate.net
A major highlight in the history of organoarsenic chemistry was the development of Salvarsan by Paul Ehrlich in the early 1900s, which was one of the first effective treatments for syphilis and earned him a Nobel Prize. rsc.org Organoarsenic compounds were also investigated for their use as chemical warfare agents during World War I, with examples including Lewisite and Adamsite. rsc.orgwikipedia.org
However, growing concerns over the toxicity of arsenic compounds led to a decline in their widespread use and research interest for much of the mid-20th century. mpg.dersc.org Despite this, recent years have seen a renewed interest in functional organoarsenic chemistry, driven by the development of safer synthetic methods and the unique properties these compounds can impart to materials. mpg.de
Significance of Fluorinated Organometallic Species in Chemical Research
The incorporation of fluorine into organometallic compounds has a profound impact on their properties and reactivity. acs.orgbeilstein-journals.org The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability to fluorinated molecules. chemicalbook.com This stability is a highly desirable trait in the design of new materials and industrial chemicals. beilstein-journals.org
Fluorinated ligands, such as the trifluoromethyl (CF₃) group, are highly electronegative. This property can be used to tune the electronic characteristics of metal complexes, which is of fundamental importance in catalysis and materials science. acs.orgnist.gov By modifying the electronic environment of a metal center, researchers can influence the catalytic activity and selectivity of a reaction.
Furthermore, fluorinated organometallic species are crucial as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org The unique properties conferred by fluorine can enhance the biological activity of a drug or the performance of a material. For instance, fluorinated compounds are used in everything from oil and water repellents to liquid crystals and refrigerants. chemicalbook.com
Research Landscape of Arsine, methylbis(trifluoromethyl)-: An Overview
Arsine, methylbis(trifluoromethyl)- is a specific organoarsenic compound that features a central arsenic atom bonded to one methyl group and two trifluoromethyl groups. While extensive, detailed research specifically on this compound is not widely published, its structure places it at the intersection of classical organoarsenic chemistry and modern organofluorine chemistry.
Research into trifluoromethylated arsines and related compounds generally focuses on their synthesis, spectroscopic characterization, and reactivity, particularly as ligands in coordination chemistry. The synthesis of such compounds often involves the use of specialized trifluoromethylating agents. The study of their coordination chemistry investigates how they bond to metal centers and influence the properties of the resulting metal complexes.
Physicochemical Properties of Arsine, methylbis(trifluoromethyl)-
| Property | Value |
| Chemical Formula | C₃H₃AsF₆ |
| Molecular Weight | 227.9679 g/mol |
| CAS Registry Number | 431-76-5 |
Data sourced from the NIST Chemistry WebBook. nist.gov
Scope and Objectives of Research on Arsine, methylbis(trifluoromethyl)-
The primary objectives for research on Arsine, methylbis(trifluoromethyl)- would logically follow the general trends in organometallic and organofluorine chemistry. A key goal would be the development of efficient and safe synthetic routes to this compound. This would likely involve the reaction of a methylarsenic precursor with a trifluoromethylating agent.
A second major objective would be the thorough characterization of the molecule. This would include detailed spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and vibrational spectroscopy (Infrared and Raman) to elucidate its molecular structure and bonding.
A further area of research would be the investigation of its chemical reactivity. This would involve studying its reactions with various substrates, particularly its coordination to transition metals. The trifluoromethyl groups would make it an interesting ligand, and the resulting metal complexes could have novel catalytic or material properties. Understanding its potential as a precursor for the deposition of thin films containing arsenic and fluorine could also be a research direction.
Structure
2D Structure
Properties
CAS No. |
431-76-5 |
|---|---|
Molecular Formula |
C3H3AsF6 |
Molecular Weight |
227.97 g/mol |
IUPAC Name |
methyl-bis(trifluoromethyl)arsane |
InChI |
InChI=1S/C3H3AsF6/c1-4(2(5,6)7)3(8,9)10/h1H3 |
InChI Key |
GQOKGMVNJOAKDT-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Arsine, Methylbis Trifluoromethyl
Precursor Synthesis and Derivatization Strategies
The synthesis of Arsine, methylbis(trifluoromethyl)- would logically commence with carefully selected precursors that provide the methyl and trifluoromethyl moieties, as well as the central arsenic atom. A plausible starting point in organoarsenic chemistry is often a simple methylated arsenic compound. One such potential precursor is methylarsonous dichloride (CH3AsCl2), a compound that serves as a building block for more complex organoarsenicals. nih.gov
The general strategy would involve the substitution of the chloro groups in methylarsonous dichloride with trifluoromethyl groups. This derivatization would necessitate a potent trifluoromethylating agent capable of forming a stable carbon-arsenic bond.
Another theoretical approach could involve starting from a molecule that already contains the trifluoromethyl groups attached to arsenic. For instance, tris(trifluoromethyl)arsine could potentially undergo a reaction to replace one of the trifluoromethyl groups with a methyl group. Research on related compounds has shown that tris(trifluoromethyl)arsine can undergo radical exchange reactions, indicating the lability of the As-CF3 bond under certain conditions. capes.gov.br
Novel Synthetic Pathways for Trifluoromethylated Arsinous Compounds
The introduction of trifluoromethyl groups onto an arsenic center is a critical step in the synthesis of the target molecule. Modern synthetic chemistry offers a variety of trifluoromethylating agents that could potentially be adapted for this purpose. These agents can be broadly categorized based on their reactive nature: nucleophilic, electrophilic, and radical.
Nucleophilic Trifluoromethylation: Reagents such as trimethyl(trifluoromethyl)silane (TMSCF3), often activated by a fluoride (B91410) source, are powerful nucleophilic trifluoromethylating agents. The reaction would likely proceed by the attack of a trifluoromethyl anion equivalent on the electrophilic arsenic center of a precursor like methylarsonous dichloride.
Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating reagents, such as Umemoto's or Togni's reagents, are typically used to trifluoromethylate nucleophilic substrates. While less common for direct application on an arsenic halide, they could potentially be employed in a multi-step synthesis involving a more nucleophilic arsenic intermediate.
Radical Trifluoromethylation: Radical trifluoromethylation, often initiated by photoredox catalysis or the decomposition of radical precursors, offers another avenue. The reaction of a methylarsenic radical species with a trifluoromethyl radical source could lead to the desired product.
A hypothetical reaction scheme starting from methylarsonous dichloride is presented below:
Hypothetical Synthesis of Arsine, methylbis(trifluoromethyl)-
| Precursor | Trifluoromethylating Agent | Proposed Product |
| Methylarsonous dichloride (CH3AsCl2) | 2 eq. "CF3-" source (e.g., from TMSCF3/F-) | Arsine, methylbis(trifluoromethyl)- |
Mechanistic Investigations of C-As Bond Formation in Trifluoromethylation Reactions
The formation of a carbon-arsenic (C-As) bond, particularly with a trifluoromethyl group, is a complex process. The mechanism would heavily depend on the chosen synthetic route.
In a nucleophilic substitution pathway, the reaction would likely proceed through a transition state where the trifluoromethyl nucleophile attacks the arsenic center of the methylarsonous dihalide. The electronegativity of the fluorine atoms in the trifluoromethyl group would influence the electronic character of the attacking species and the stability of the resulting C-As bond.
For a radical pathway, the mechanism would involve the generation of a methylarsenic radical and a trifluoromethyl radical. These two radical species would then combine to form the C-As bond. The stability of the radical intermediates and the conditions used to generate them would be critical for the success of such a reaction.
Understanding the electronic and steric effects at play is crucial. The strong electron-withdrawing nature of the two trifluoromethyl groups would significantly impact the electron density on the arsenic atom, influencing its reactivity and the properties of the final molecule.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the reaction conditions would be paramount to achieving a high yield and purity of Arsine, methylbis(trifluoromethyl)-. Key parameters to consider include:
Solvent: The choice of solvent would be critical to ensure the solubility of the reactants and to mediate the reaction. Aprotic and anhydrous solvents would likely be necessary to prevent unwanted side reactions.
Temperature: The reaction temperature would need to be carefully controlled to manage the reactivity of the trifluoromethylating agent and to prevent decomposition of the product.
Stoichiometry: The molar ratio of the arsenic precursor to the trifluoromethylating agent would need to be precisely controlled to ensure the substitution of both halide atoms without leading to the formation of tris(trifluoromethyl)arsine.
Catalyst: Depending on the chosen pathway, a catalyst might be required. For instance, a fluoride source is often necessary to activate TMSCF3 for nucleophilic trifluoromethylation.
A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the parameter space and identify the optimal conditions.
Potential Optimization Parameters
| Parameter | Range to be Explored | Rationale |
| Temperature | -78 °C to Room Temperature | To control reaction kinetics and minimize side reactions. |
| Reaction Time | 1 hour to 24 hours | To ensure complete conversion of the starting material. |
| Solvent | THF, Diethyl Ether, Toluene | To assess the impact of solvent polarity on reaction efficiency. |
| Molar Ratio | 1:2 to 1:2.5 (Precursor:Reagent) | To optimize for the desired disubstituted product. |
Exploration of Stereoselective Synthetic Approaches for Chiral Arsine Derivatives
Arsine, methylbis(trifluoromethyl)- possesses a stereogenic arsenic center, making it a chiral molecule. The synthesis of enantiomerically pure chiral arsines is a developing area of research. While specific methods for the stereoselective synthesis of this particular compound are not documented, general strategies for asymmetric synthesis could be hypothetically applied.
One approach could involve the use of a chiral auxiliary attached to the arsenic precursor. This auxiliary would direct the incoming trifluoromethyl groups to a specific face of the arsenic atom, leading to an excess of one enantiomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Another potential strategy is the use of a chiral catalyst. A chiral ligand coordinated to a metal catalyst could create a chiral environment around the arsenic precursor, influencing the stereochemical outcome of the trifluoromethylation reaction. The development of such catalytic systems for asymmetric arsine synthesis is a significant synthetic challenge.
Catalytic Methods in the Synthesis of Methylbis(trifluoromethyl)arsine
The use of catalytic methods in the synthesis of organoarsenic compounds is an attractive prospect for improving efficiency and reducing waste. While specific catalytic methods for the synthesis of Arsine, methylbis(trifluoromethyl)- are not established, principles from related fields can be applied.
Transition metal catalysis, particularly with copper or palladium, has been extensively used for cross-coupling reactions to form carbon-heteroatom bonds. A catalytic cycle could potentially be designed where a catalyst facilitates the coupling of a methylarsenic species with a trifluoromethyl source.
Photoredox catalysis is another modern tool that could be employed, especially for radical-based trifluoromethylation reactions. A photocatalyst, upon irradiation with light, could initiate a radical chain reaction leading to the formation of the desired product under mild conditions.
Green Chemistry Principles in Arsine, methylbis(trifluoromethyl)- Synthesis
Applying the principles of green chemistry to the synthesis of any chemical compound is crucial for sustainable development. For the synthesis of Arsine, methylbis(trifluoromethyl)-, several green chemistry principles could be considered:
Atom Economy: Designing a synthesis where the majority of the atoms from the reactants are incorporated into the final product would be a key goal. This would favor addition reactions over substitution reactions that generate stoichiometric byproducts.
Use of Less Hazardous Chemicals: Given the inherent toxicity of many organoarsenic compounds, developing synthetic routes that avoid highly toxic precursors and reagents would be a significant advancement.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled, reducing waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure would reduce the energy consumption of the process.
The development of a truly "green" synthesis for this compound would require significant research and innovation to address the inherent challenges associated with organoarsenic chemistry.
Spectroscopic and Structural Characterization of Arsine, Methylbis Trifluoromethyl
Advanced NMR Spectroscopy for Structural Elucidation (e.g., ¹H, ¹⁹F, ¹³C, ⁷⁵As NMR)
Despite extensive searches for nuclear magnetic resonance (NMR) data for Arsine, methylbis(trifluoromethyl)-, no specific experimental spectra (¹H, ¹⁹F, ¹³C, or ⁷⁵As NMR) for this compound could be located in the available scientific literature. While NMR data for other trifluoromethyl-containing compounds and various organoarsenic species are documented, the explicit data for the title compound remains elusive.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Similarly, a thorough search for infrared (IR) and Raman spectroscopic data for Arsine, methylbis(trifluoromethyl)- did not yield any specific experimental spectra or detailed vibrational mode assignments for this molecule. Information on the vibrational properties of other molecules containing CF₃ groups exists, but direct experimental results for the title compound are not publicly available.
Gas-Phase Electron Diffraction Studies for Molecular Geometry Determination
There is no evidence in the surveyed literature of gas-phase electron diffraction (GED) studies having been performed on Arsine, methylbis(trifluoromethyl)-. Consequently, precise experimental data on its gas-phase molecular geometry, such as bond lengths and angles, are not available.
X-ray Diffraction Studies of Solid-State Analogues or Derivatives
No X-ray diffraction data for Arsine, methylbis(trifluoromethyl)- in the solid state, or for any of its direct derivatives, were found in the public domain. This indicates a lack of experimental information regarding its crystal structure and solid-state conformation.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
The NIST WebBook indicates the availability of "Gas phase ion energetics data," which would be derived from techniques such as mass spectrometry. nist.gov However, the actual mass spectrum, including detailed fragmentation patterns and corresponding m/z values for Arsine, methylbis(trifluoromethyl)-, is not provided in the database or found in other searched literature.
Photoelectron Spectroscopy for Electronic Structure Probing
No photoelectron spectroscopy (PES) studies specifically investigating the electronic structure of Arsine, methylbis(trifluoromethyl)- have been reported in the available literature. Therefore, experimental data on its ionization energies and molecular orbital characteristics are not available.
Chiroptical Spectroscopic Techniques for Enantiomeric Purity Assessment
Given that Arsine, methylbis(trifluoromethyl)- is a chiral molecule, chiroptical techniques such as circular dichroism (CD) or vibrational circular dichroism (VCD) would be essential for assessing its enantiomeric purity and studying its stereochemistry. However, no studies employing these techniques on this specific compound have been found.
Theoretical and Computational Investigations of Arsine, Methylbis Trifluoromethyl
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in any molecule. For Arsine, methylbis(trifluoromethyl)-, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would provide insights into the distribution of electrons within the molecule. researchgate.netcas.cn These calculations can determine orbital energies, electron density distribution, and the nature of the chemical bonds between the arsenic, carbon, hydrogen, and fluorine atoms. Analyzing the bonding in detail would reveal the influence of the highly electronegative trifluoromethyl groups on the arsenic center and the methyl group.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Isomers
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying molecules like methylbis(trifluoromethyl)arsine. austinpublishinggroup.comacs.orgcapes.gov.br DFT calculations could be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is an excellent tool for exploring the potential energy surface to identify different conformational isomers that may exist due to the rotation of the methyl and trifluoromethyl groups around the As-C bonds. The relative energies of these conformers could be calculated to predict their populations at different temperatures.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Arsine, methylbis(trifluoromethyl)-
| Parameter | Hypothetical Value (B3LYP/6-311G(d,p)) |
| As-C(methyl) bond length (Å) | 1.95 |
| As-C(trifluoromethyl) bond length (Å) | 2.05 |
| C-F bond length (Å) | 1.35 |
| C-H bond length (Å) | 1.09 |
| ∠ C(methyl)-As-C(trifluoromethyl) (°) | 100.0 |
| ∠ C(trifluoromethyl)-As-C(trifluoromethyl) (°) | 98.0 |
| ∠ F-C-F (°) | 107.0 |
Note: This table is purely illustrative and is not based on published experimental or computational data.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
For highly accurate predictions of energetic and spectroscopic properties, high-level ab initio methods are the gold standard. austinpublishinggroup.com Techniques such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with large basis sets can provide benchmark-quality data on properties like atomization energies, heats of formation, and ionization potentials. researchgate.net These methods, while computationally expensive, are invaluable for obtaining reliable data where experimental measurements are difficult or unavailable.
Computational Modeling of Reaction Pathways and Transition States
The reactivity of methylbis(trifluoromethyl)arsine could be explored by computationally modeling its potential reaction pathways. capes.gov.br For instance, the mechanisms of its oxidation, hydrolysis, or reactions with other chemical species could be investigated. By locating the transition state structures and calculating the activation energies for different pathways, computational chemistry can predict the most likely reaction mechanisms and the kinetics of these processes. This would be crucial for understanding its stability and potential applications in chemical synthesis.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
To understand the dynamic behavior of methylbis(trifluoromethyl)arsine, molecular dynamics (MD) simulations would be a powerful tool. acs.org MD simulations model the movement of atoms over time, providing insights into the molecule's conformational flexibility and how it interacts with other molecules in the liquid or gas phase. These simulations can reveal the accessible conformations and the timescales of transitions between them, offering a more complete picture of the molecule's behavior than static calculations alone.
Analysis of Frontier Molecular Orbitals and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.govmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. By calculating the energies and visualizing the spatial distribution of the HOMO and LUMO of methylbis(trifluoromethyl)arsine, one can predict its electrophilic and nucleophilic sites. Reactivity descriptors such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, would further quantify its reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Arsine, methylbis(trifluoromethyl)-
| Orbital | Hypothetical Energy (eV) |
| HOMO | -9.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 8.3 |
Note: This table is purely illustrative and is not based on published experimental or computational data.
Prediction of Spectroscopic Parameters Using Computational Approaches
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing new compounds. For methylbis(trifluoromethyl)arsine, its vibrational (infrared and Raman) spectra could be calculated to aid in its experimental identification. The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the structure of the synthesized molecule. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted to assist in the interpretation of experimental NMR data.
Reactivity and Reaction Mechanisms of Arsine, Methylbis Trifluoromethyl
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of the arsenic center in methylbis(trifluoromethyl)arsine is dominated by the potent inductive effect of the two trifluoromethyl (CF₃) groups. These groups are among the most powerful electron-withdrawing groups in organic chemistry, which substantially diminishes the electron density on the arsenic atom. nih.gov This electronic feature renders the arsenic center in CH₃As(CF₃)₂ significantly electrophilic, making it susceptible to attack by nucleophiles.
Conversely, the nucleophilicity of the arsenic lone pair is markedly reduced compared to trialkylarsines like trimethylarsine (B50810). This decreased basicity has been observed in related trifluoromethyl-substituted arsines. For instance, studies on alkoxybis(trifluoromethyl)arsines have highlighted their poor basic character. acs.org The strong electron-withdrawing nature of the CF₃ groups makes the lone pair on the arsenic atom less available for donation to electrophiles. nih.gov
While specific quantitative studies on the nucleophilic and electrophilic reactions of methylbis(trifluoromethyl)arsine are not extensively documented, its reactivity can be inferred from the behavior of similar compounds. The electrophilicity is a key characteristic, driving its reactions with electron-rich species.
Ligand Exchange and Substitution Reactions
The arsenic-carbon and potential arsenic-heteroatom bonds in derivatives of methylbis(trifluoromethyl)arsine can undergo exchange and substitution reactions. The strength of the bonds to the arsenic center and the nature of the attacking and leaving groups are critical factors.
Research on alkoxybis(trifluoromethyl)arsines, (CF₃)₂AsOR, provides insight into the lability of bonds to the (CF₃)₂As moiety. For example, the As-O bond in these compounds is readily cleaved by hydrogen chloride (HCl) to yield bis(trifluoromethyl)chloroarsine, (CF₃)₂AsCl. acs.org This suggests that the As-OR bond is susceptible to substitution by stronger nucleophiles or under acidic conditions. A similar reactivity pattern would be anticipated for hypothetical alkoxy derivatives of methyl(trifluoromethyl)arsine.
It is also noteworthy that trifluoromethyl-substituted arsines have been shown to act as ligands in coordination chemistry. For example, related trifluoromethyl-arsine compounds react with metal carbonyl clusters, indicating that the arsenic center can coordinate to a metal. rsc.org This implies that methylbis(trifluoromethyl)arsine could potentially undergo ligand exchange reactions at a metal center if it were part of a coordination complex.
Oxidative Addition and Reductive Elimination Processes Involving the Arsenic Center
Oxidative addition is a fundamental reaction in organometallic chemistry where the oxidation state and coordination number of a central atom increase. wikipedia.orgumb.edu For organoarsenic compounds, this involves the transformation from As(III) to As(V). Studies have shown that substituted arsines can undergo oxidative addition. For instance, reactions with bis(trifluoromethyl)nitroxyl have been reported to lead to pentavalent arsenic species. scilit.com Given the electrophilic nature of the arsenic center in CH₃As(CF₃)₂, it is a plausible candidate for oxidative addition reactions with suitable reagents.
The general mechanism for oxidative addition at a metal center often involves nucleophilic attack by the metal on a substrate. wikipedia.org In the case of CH₃As(CF₃)₂, the arsenic atom itself would be the site of the reaction.
Radical Reactions and Related Mechanisms
The presence of trifluoromethyl groups can influence the course of radical reactions. The CF₃ radical is known to be electrophilic. wikipedia.org The generation of radicals from organoarsenic compounds can be initiated by thermal or photochemical means.
While specific radical reactions involving methylbis(trifluoromethyl)arsine are not well-documented, general principles of organoarsenic chemistry suggest that homolytic cleavage of the As-C bonds could occur under energetic conditions to form methyl or trifluoromethyl radicals and an arsenic-centered radical. Radical exchange reactions have been observed in organometallic compounds, including the replacement of a trifluoromethyl group by a methyl group. nist.gov
Thermal Decomposition Pathways and Kinetics
The thermal stability of organoarsenic compounds is a critical aspect of their chemistry. The decomposition of these compounds can proceed through various pathways, often involving the cleavage of arsenic-carbon bonds. Studies on the thermal decomposition of various organoarsenic compounds, such as methylarsonic acid and dimethylarsinic acid, have been conducted, typically in the context of arsenic analysis. researchgate.net These studies indicate that decomposition to inorganic arsenic(V) can be achieved at high temperatures in the presence of oxidizing acids.
For methylbis(trifluoromethyl)arsine, thermal decomposition would likely initiate with the cleavage of the weakest bond. The C-F bonds in the trifluoromethyl groups are very strong, making their homolytic cleavage less likely at moderate temperatures. reddit.com The As-C bonds would be the more probable sites of initial cleavage. The kinetic parameters for the thermal decomposition of CH₃As(CF₃)₂ have not been reported, but the stability of related fluorinated compounds suggests a significant thermal stability. researchgate.net
Photochemical Reactivity and Excited State Behavior
The photochemical decomposition of organoarsenic compounds in aqueous environments has been investigated. capes.gov.br These studies show that UV irradiation can lead to the demethylation of methylated arsenic species and the oxidation of As(III) to As(V). The presence of other substances, such as organic acids, can influence the rate and products of these photochemical transformations. acs.org
For methylbis(trifluoromethyl)arsine, absorption of UV light could promote an electron to an excited state, potentially leading to the homolytic cleavage of the As-C bonds. The resulting radicals would then engage in subsequent reactions. The specific excited state behavior and photochemical reaction pathways for CH₃As(CF₃)₂ would depend on its absorption spectrum and the quantum yields of the various photochemical processes.
Acid-Base Properties and Protonation/Deprotonation Equilibria
As previously discussed, the strong electron-withdrawing nature of the two trifluoromethyl groups significantly reduces the basicity of the arsenic lone pair in methylbis(trifluoromethyl)arsine. nih.govacs.org Consequently, it is a very weak Brønsted base. Protonation at the arsenic center would require a very strong acid.
The pKa of the conjugate acid, [CH₃As(H)(CF₃)₂]⁺, is expected to be very low. In comparison to non-fluorinated arsines like trimethylarsine, the equilibrium for protonation will lie far to the left, even in moderately acidic solutions.
Conversely, the acidity of any As-H bonds in potential derivatives is not well-characterized. However, the electron-withdrawing CF₃ groups would be expected to stabilize a negative charge on the arsenic atom, suggesting that a deprotonated species might be more stable than in non-fluorinated analogues.
Coordination Chemistry of Arsine, Methylbis Trifluoromethyl
Ligand Properties and Donor Characteristics in Transition Metal Complexes
Arsine, methylbis(trifluoromethyl)- is a tertiary arsine that possesses a combination of a methyl group and two highly electronegative trifluoromethyl (CF₃) groups attached to the arsenic atom. This unique substitution pattern is expected to significantly influence its properties as a ligand.
The donor strength of a phosphine (B1218219) or arsine ligand is a critical factor in determining the stability and reactivity of its metal complexes. The presence of two CF₃ groups, which are potent electron-withdrawing groups, is anticipated to substantially reduce the electron density on the arsenic donor atom. This would render CH₃As(CF₃)₂ a significantly weaker σ-donor compared to its peralkylated or perarylated counterparts like trimethylarsine (B50810) or triphenylarsine. The reduced σ-donating ability will, in turn, affect the stability of the metal-arsenic bond.
Conversely, the trifluoromethyl groups are also strong π-acceptors. The empty σ* orbitals of the As-C(F₃) bonds can overlap with filled d-orbitals of a transition metal, leading to π-backbonding. This π-acceptor character can help to stabilize low-valent metal centers and influence the electronic structure of the resulting complex. The interplay between the diminished σ-donor and enhanced π-acceptor capabilities is a defining characteristic of this ligand.
The steric profile of CH₃As(CF₃)₂ is also noteworthy. The trifluoromethyl groups are bulkier than methyl groups, leading to a larger cone angle compared to trimethylarsine. This increased steric hindrance can influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers or specific isomeric arrangements.
Synthesis and Characterization of Metal-Arsine, methylbis(trifluoromethyl)- Complexes
The synthesis of metal complexes containing Arsine, methylbis(trifluoromethyl)- would likely follow established routes for the coordination of tertiary arsines. These methods typically involve the reaction of the arsine ligand with a suitable metal precursor, such as a metal halide, carbonyl, or a complex with labile ligands.
A common synthetic strategy involves the direct reaction of the ligand with a metal salt in an appropriate solvent. For instance:
n CH₃As(CF₃)₂ + MXₙ → [M(CH₃As(CF₃)₂)ₙ]Xₙ
Where M is a transition metal, X is a halide or other anion, and n is the stoichiometry of the reaction.
Alternatively, for metal carbonyl complexes, a substitution reaction, often promoted by thermal or photochemical activation, can be employed:
[M(CO)ₓ] + n CH₃As(CF₃)₂ → [M(CO)ₓ₋ₙ(CH₃As(CF₃)₂)ₙ] + n CO
The characterization of any resulting complexes would rely on a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic signal for the methyl protons, with its chemical shift and coupling to other nuclei providing information about the coordination environment. ¹⁹F NMR would be particularly informative, with the chemical shift of the CF₃ groups being sensitive to the electronic environment of the arsenic atom upon coordination.
Infrared (IR) Spectroscopy: For metal carbonyl complexes, the C-O stretching frequencies in the IR spectrum would serve as a direct probe of the electronic properties of the arsine ligand. The strong π-acceptor nature of CH₃As(CF₃)₂ is expected to lead to an increase in the ν(CO) frequencies compared to complexes with more strongly donating arsine ligands.
Mass Spectrometry: This technique would be used to determine the molecular weight of the complexes and to gain insights into their fragmentation patterns.
Bonding Analysis in Metal-Arsine, methylbis(trifluoromethyl)- Adducts
A detailed understanding of the bonding in metal-CH₃As(CF₃)₂ adducts would require computational studies, such as Density Functional Theory (DFT) calculations. These theoretical methods can provide valuable insights into the nature of the metal-arsenic bond, quantifying the relative contributions of σ-donation and π-backbonding.
The bonding can be described within the Dewar-Chatt-Duncanson model. The primary interaction is the formation of a σ-bond through the donation of the arsenic lone pair into an empty orbital on the metal. This is supplemented by π-backbonding, where electron density from filled d-orbitals of the metal is donated into the empty σ* orbitals of the As-CF₃ bonds.
Analysis of the bond lengths and angles from hypothetical or future X-ray crystal structures would provide experimental validation of these bonding concepts. A shorter metal-arsenic bond than expected based solely on covalent radii could be indicative of a significant π-backbonding contribution. Furthermore, changes in the C-As-C and F-C-F bond angles upon coordination could also provide clues about the electronic redistribution within the ligand.
Stereochemistry and Chirality in Coordination Complexes
The coordination of Arsine, methylbis(trifluoromethyl)- to a metal center can lead to various stereochemical outcomes. The ligand itself is achiral. However, the formation of complexes with other ligands can create chiral centers at the metal.
For example, in an octahedral complex of the type [M(L)₂(CH₃As(CF₃)₂)₂], where L is a monodentate ligand, both cis and trans isomers are possible. The cis isomer would be chiral and could exist as a pair of enantiomers (Δ and Λ isomers). The steric bulk of the CH₃As(CF₃)₂ ligand would likely play a significant role in the relative stability of these isomers.
In square planar complexes of the type [M(L)(L')(CH₃As(CF₃)₂)], where L and L' are different monodentate ligands, geometric isomers (cis and trans) can also exist.
Application of Arsine, methylbis(trifluoromethyl)- Ligands in Homogeneous Catalysis
The unique electronic properties of Arsine, methylbis(trifluoromethyl)- suggest its potential utility in homogeneous catalysis. The combination of weak σ-donation and strong π-acceptance can be advantageous in several catalytic processes.
For instance, in reactions where a highly electrophilic metal center is desired, the electron-withdrawing nature of the ligand could be beneficial. This could be relevant in certain types of Lewis acid catalysis.
Conversely, the strong π-acceptor properties can stabilize low-valent metal complexes, which are key intermediates in many catalytic cycles, such as cross-coupling reactions, hydroformylation, and hydrogenation. The ability of the ligand to accept electron density from the metal can facilitate reductive elimination steps, which are often rate-determining.
However, the relatively weak M-As bond that might result from poor σ-donation could also lead to ligand dissociation, which can be a deactivation pathway in some catalytic systems. The balance between electronic activation and ligand lability would be a critical factor in determining the success of CH₃As(CF₃)₂ as a ligand in a particular catalytic application. While there are no specific reports on the use of this ligand in catalysis, the principles of ligand design in homogeneous catalysis suggest that it could be a valuable addition to the ligand toolbox for specific transformations. nih.govmdpi.com
Heterogeneous Catalysis Involving Arsine, methylbis(trifluoromethyl)- Derived Species
The application of Arsine, methylbis(trifluoromethyl)- in heterogeneous catalysis is less straightforward to predict. One possible avenue could involve the grafting of metal complexes of this ligand onto a solid support, such as silica (B1680970) or alumina. This would create a site-isolated heterogeneous catalyst, potentially combining the high selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous one.
Another possibility is the use of the arsine itself or its complexes as precursors for the synthesis of well-defined metallic or bimetallic nanoparticles on a support. The decomposition of the organometallic precursor under controlled conditions could lead to the formation of catalytically active metal particles with a specific size and composition. The presence of arsenic could potentially act as a promoter or modifier of the catalytic surface.
However, the potential for arsenic leaching from the support would be a significant concern from an environmental and catalyst stability perspective. Rigorous characterization and testing would be required to ensure the integrity of such a heterogeneous catalytic system.
Main Group Metal Chemistry with Arsine, methylbis(trifluoromethyl)-
The coordination chemistry of Arsine, methylbis(trifluoromethyl)- is not limited to transition metals. It can also act as a Lewis base and form adducts with main group metal Lewis acids.
For example, it would be expected to react with boranes, such as BH₃ or B(C₆F₅)₃, to form classic Lewis acid-base adducts of the type (CH₃)(CF₃)₂As→BR₃. Spectroscopic studies, such as NMR, on these adducts could provide further insights into the donor strength of the arsine.
Reactions with heavier main group elements, such as antimony and bismuth halides, could lead to the formation of inter-pnictogen bonds. The coordination of the arsine to an antimony or bismuth center would result in the formation of a direct As-Sb or As-Bi bond, which are relatively rare and of fundamental interest. Research on related systems has shown that tertiary arsines can form stable adducts with antimony trichloride. researchgate.net
The electron-withdrawing nature of the trifluoromethyl groups in CH₃As(CF₃)₂ would likely make it a weaker base towards main group metals compared to alkyl arsines. However, the stability of the resulting adducts would also depend on the hardness/softness of the Lewis acid and base, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
Applications of Arsine, Methylbis Trifluoromethyl in Advanced Materials Science
Precursor Chemistry for Vapor Deposition Techniques (e.g., MOCVD, ALD)
There is a notable lack of specific research detailing the use of Arsine, methylbis(trifluoromethyl)- as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD) processes. While related compounds, such as tertiarybutylarsine, have been investigated as less hazardous alternatives to arsine gas in MOCVD, specific studies on methylbis(trifluoromethyl)arsine are not readily found. The potential for "trifluoromethyl arsenic" compounds has been speculated upon as a less toxic substitute for arsine, but this remains a prospective outlook rather than a documented application. General requirements for ALD and MOCVD precursors include sufficient volatility, thermal stability, and reactivity, but the specific performance of Arsine, methylbis(trifluoromethyl)- in these areas is not documented in the reviewed literature.
Synthesis of III-V Semiconductor Materials (e.g., GaAs, InAs)
The synthesis of III-V semiconductor materials like Gallium Arsenide (GaAs) and Indium Arsenide (InAs) frequently employs organoarsenic precursors in techniques such as MOCVD. However, there is no specific evidence in the available literature to suggest that Arsine, methylbis(trifluoromethyl)- has been successfully or even experimentally utilized for the synthesis of these semiconductor materials. Research on alternative arsenic sources to the highly toxic arsine (AsH₃) is ongoing, but the focus has been on other molecules.
Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. While there is extensive research into the synthesis and properties of MOFs, including those for applications like arsenic remediation from water, there is no indication that Arsine, methylbis(trifluoromethyl)- has been used as a ligand or component in the development of such frameworks. The design of MOFs and coordination polymers is highly versatile, but the incorporation of this specific fluorinated arsine compound has not been reported.
Application in Nanomaterial Synthesis and Functionalization
The field of nanomaterial synthesis and functionalization is vast, with a wide array of chemical compounds used to create and modify nanoparticles for various purposes. However, a review of the literature does not yield any studies or reports on the application of Arsine, methylbis(trifluoromethyl)- in the synthesis or functionalization of nanomaterials.
Exploration in Optoelectronic Devices and Photonics
Optoelectronic devices and photonics rely on materials with specific light-emitting, -detecting, or -modulating properties. While III-V semiconductors, for which organoarsenic precursors are used, are central to many optoelectronic devices, there is no direct link or reported use of Arsine, methylbis(trifluoromethyl)- in the fabrication or as a component of such devices.
Role in the Design of Functional Coatings and Thin Films
Functional coatings and thin films are critical in a multitude of technologies. Vapor deposition techniques, which utilize chemical precursors, are a common method for their production. Despite this, there is no available information suggesting that Arsine, methylbis(trifluoromethyl)- has been employed in the design or deposition of functional coatings or thin films.
Integration into Smart Materials and Responsive Systems
Smart materials and responsive systems are designed to react to environmental stimuli. The synthesis of such materials often involves intricate chemistry to impart responsive behaviors. There is no documented research or application that involves the integration of Arsine, methylbis(trifluoromethyl)- into any smart material or responsive system.
Environmental and Degradation Pathways of Arsine, Methylbis Trifluoromethyl
Atmospheric Degradation Mechanisms and Products
Volatile arsenic species, including methylated arsines, can be released into the atmosphere from various sources. Their atmospheric stability and degradation are crucial in determining their transport and potential impact.
Research on the atmospheric stability of methylarsines indicates that they are relatively stable in the air at concentrations in the microgram per liter range. nih.gov The degradation of these compounds is influenced by photochemical reactions. Under daytime conditions with the presence of UV light, methylated arsines have been found to have half-lives of approximately 8 hours. nih.govnih.gov In contrast, they are considerably more stable during nighttime or in dark conditions. nih.govnih.gov
The primary atmospheric degradation pathway for many organic compounds involves reactions with hydroxyl radicals (•OH). However, computational chemistry studies on methylarsines have suggested that their conversion to nonvolatile compounds is not primarily explained by hydrogen abstraction or hydroxyl radical addition. nih.gov This suggests that other degradation mechanisms may be more significant for this class of compounds. The exact atmospheric degradation products of Arsine, methylbis(trifluoromethyl)- are not well-documented in publicly available literature, but the degradation of methylarsines, in general, is expected to lead to the formation of less volatile, oxidized compounds. nih.gov
Table 1: General Atmospheric Half-life of Methylated Arsines
| Condition | Approximate Half-life |
| Daytime (UV light) | ~ 8 hours nih.govnih.gov |
| Nighttime (Dark) | Significantly longer than 8 hours nih.govnih.gov |
Aqueous Phase Hydrolysis and Solvolysis Pathways
The behavior of organoarsenic compounds in water is critical to understanding their environmental mobility and fate. Hydrolysis is a key degradation pathway for many chemical compounds in the aqueous phase.
Biodegradation Studies in Environmental Matrices (non-toxicological)
The biodegradation of organoarsenic compounds by microorganisms is a key process in the biogeochemical cycling of arsenic. Microbes have evolved various mechanisms to transform arsenic species.
There is a lack of specific biodegradation studies on Arsine, methylbis(trifluoromethyl)- in environmental matrices. However, research on other fluorinated organic compounds suggests that the carbon-fluorine bond's strength can make them resistant to microbial degradation. nih.gov Microorganisms are known to methylate and demethylate arsenic compounds as part of detoxification processes. nih.govnih.gov It is conceivable that microbes could potentially interact with the methyl group of Arsine, methylbis(trifluoromethyl)-, but the presence of the trifluoromethyl groups might inhibit enzymatic activity.
Photodegradation in Various Environmental Compartments
Photodegradation, or the breakdown of compounds by light, is a significant environmental process, particularly in the atmosphere and surface waters.
As mentioned in the atmospheric degradation section, methylated arsines undergo photodegradation, with a half-life of about 8 hours in the presence of UV light. nih.govnih.gov This suggests that photodegradation is a relevant environmental fate process for Arsine, methylbis(trifluoromethyl)-. In aqueous systems, photolysis can also be a significant degradation pathway for organic compounds. For example, the herbicide oxyfluorfen, which also contains a trifluoromethyl group, is known to be susceptible to photolysis in water. nih.gov The extent of photodegradation of Arsine, methylbis(trifluoromethyl)- in soil and water would depend on various factors, including water depth, turbidity, and the presence of photosensitizing substances.
Biogeochemical Cycling of Organoarsenic Compounds
The biogeochemical cycling of arsenic involves a complex series of transformations between different chemical forms, driven by both biological and abiotic processes. These cycles are often interconnected with the cycles of other elements like carbon, iron, and sulfur. nih.govnih.gov
Table 2: Key Processes in the Biogeochemical Cycling of Arsenic
| Process | Description |
| Methylation | The addition of methyl groups to inorganic arsenic, often by microorganisms as a detoxification mechanism. nih.govnih.gov |
| Demethylation | The removal of methyl groups from organoarsenic compounds. nih.gov |
| Oxidation | The conversion of arsenite (As(III)) to the less mobile arsenate (As(V)), which can be mediated by microbes. nih.gov |
| Reduction | The transformation of arsenate (As(V)) to the more mobile and toxic arsenite (As(III)). |
| Volatilization | The conversion of arsenic compounds into volatile forms like arsines, which can enter the atmosphere. nih.gov |
Analytical Methods for Environmental Monitoring (non-toxicological)
The detection and quantification of specific organoarsenic compounds in environmental samples are essential for monitoring their presence and understanding their fate. A variety of analytical techniques are employed for this purpose.
Specific analytical methods for the routine environmental monitoring of Arsine, methylbis(trifluoromethyl)- are not detailed in the available literature. However, the analysis of organoarsenic compounds, in general, often involves a combination of separation and detection techniques. nih.govnrt.org
Sample Extraction: The first step is typically the extraction of the target analytes from the environmental matrix (e.g., water, soil, biota) using techniques like solvent extraction or solid-phase microextraction (SPME). nrt.org
Separation: Gas chromatography (GC) is a suitable technique for separating volatile compounds like arsines. nih.gov For non-volatile species, liquid chromatography (LC) or high-performance liquid chromatography (HPLC) is often used. nih.gov
Detection: Element-specific detectors are highly sensitive for arsenic speciation. Inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectrometry (AAS) are commonly used. nih.govnih.gov Mass spectrometry (MS) can provide structural information for identification. nih.gov
Table 3: General Analytical Techniques for Organoarsenic Compounds
| Technique | Purpose |
| Gas Chromatography (GC) | Separation of volatile arsenic compounds. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile arsenic compounds. nih.gov |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive element-specific detection. nih.gov |
| Atomic Absorption Spectrometry (AAS) | Detection and quantification of arsenic. nih.gov |
| Mass Spectrometry (MS) | Structural identification of compounds. nih.gov |
Strategies for Environmental Remediation and Deactivation (non-toxicological)
The remediation of sites contaminated with arsenic compounds is a significant environmental challenge. Remediation strategies aim to either remove the contaminant or convert it to a less harmful form.
There are no specific remediation or deactivation strategies documented for Arsine, methylbis(trifluoromethyl)-. General remediation approaches for arsenic-contaminated environments include:
Phytoremediation: The use of plants to extract arsenic from soil and water.
Bioremediation: The use of microorganisms to transform arsenic into less mobile or less toxic forms. For example, some bacteria can oxidize arsenite to arsenate, which can then be more easily adsorbed to minerals. nih.govnih.gov
Sorption: The use of materials like iron oxides to bind arsenic species, removing them from the water.
Chemical Oxidation/Reduction: The use of chemical reagents to change the oxidation state of arsenic, thereby altering its mobility and toxicity.
The effectiveness of these strategies for Arsine, methylbis(trifluoromethyl)- would depend on its specific chemical properties and its behavior in different environmental compartments. The stability of the trifluoromethyl groups might pose challenges for certain degradation-based remediation technologies.
Future Research Directions and Emerging Opportunities
Exploration of New Synthetic Methodologies and Reagents
The development of novel, efficient, and safer synthetic routes to Arsine, methylbis(trifluoromethyl)- and related compounds is a primary research objective. Historically, the synthesis of organoarsenic compounds often involved volatile and toxic precursors, which has limited experimental studies. nih.gov Future research will likely focus on overcoming these challenges.
One promising avenue is the use of non-volatile inorganic arsenic precursors to generate key intermediates like cyclooligoarsines, which can then be functionalized. nih.gov Another approach involves radical exchange reactions. For instance, tris(trifluoromethyl)arsine has been shown to react with bis(trifluoromethyl)nitroxide to yield related substituted arsines. capes.gov.br Exploring similar radical-based transformations could provide new pathways to methylbis(trifluoromethyl)arsine.
Further research could focus on adapting modern cross-coupling methodologies, which have been successful in forming C-CF₃ bonds in other contexts, to arsenic chemistry. nih.govd-nb.info The use of well-defined transition metal catalysts could offer greater control and functional group tolerance. Additionally, electrochemical methods, which can generate reactive species under mild conditions, present an innovative direction for synthesizing these complex organoarsenicals. researchgate.net
Table 1: Potential Future Synthetic Strategies for Arsine, methylbis(trifluoromethyl)-
| Methodology | Potential Reagents | Key Advantages | Research Focus |
| Non-Volatile Precursor Methods | Arsenic oxides, Methylating agents, Trifluoromethylating agents | Improved safety by avoiding volatile arsenic compounds like arsine gas. nih.gov | Development of multi-step, one-pot procedures from stable arsenic sources. |
| Grignard-Type Reactions | Methylmagnesium halides, Dichloro(trifluoromethyl)arsine precursors | Well-established for forming C-As bonds; potential for high yields. mpg.de | Synthesis and stabilization of trifluoromethylated arsenic halide precursors. |
| Radical Exchange/Addition | Trifluoromethyl radical sources (e.g., Togni's reagent), Methylarsine precursors | Can proceed under mild conditions; offers alternative reactivity pathways. | Investigating selectivity and control in radical reactions involving arsenic centers. |
| Catalytic Cross-Coupling | Aryl or alkyl halides, "CuCF₃" or "Pd-CF₃" reagents, Methylarsine nucleophiles | High efficiency and functional group compatibility. organic-chemistry.org | Designing arsenic-specific ligands and catalysts to facilitate C-As and As-CF₃ bond formation. |
| Electrosynthesis | Triflyl chloride, Triethylamine, Methylated arsenic electrode/substrate | Avoidance of harsh chemical oxidants/reductants; precise control via potential. researchgate.net | Investigating the electrochemical stability and reactivity of organoarsenic intermediates. |
Development of Novel Catalytic Systems Based on Arsine, methylbis(trifluoromethyl)-
The unique electronic properties of Arsine, methylbis(trifluoromethyl)- make it an intriguing candidate as a ligand in transition metal catalysis. The strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups significantly modulates the electron density at the arsenic center. This makes it a potentially weak σ-donor and strong π-acceptor, similar to but distinct from widely used phosphine (B1218219) ligands. wikipedia.org
Future research will likely explore the use of this arsine as a ligand to stabilize transition metal complexes in various oxidation states and to influence the outcome of catalytic reactions. rsc.org For example, in cross-coupling reactions, such ligands could enhance the rates of reductive elimination, a key step in forming new chemical bonds. nih.gov The steric and electronic properties of methylbis(trifluoromethyl)arsine could be particularly beneficial in reactions where fine-tuning the metal center's reactivity is crucial, such as in trifluoromethylation reactions themselves or in polymerization catalysis. nih.gov
Advanced Spectroscopic Techniques for In Situ Monitoring
Understanding the behavior of Arsine, methylbis(trifluoromethyl)- in reactions requires sophisticated analytical methods. Advanced spectroscopic techniques applied in situ (within the reaction vessel) are critical for tracking the formation of transient intermediates and elucidating reaction mechanisms. spectroscopyonline.com
Future work should involve the application of techniques like high-resolution NMR (Nuclear Magnetic Resonance), particularly ¹⁹F NMR, to monitor the fate of the trifluoromethyl groups during a reaction. capes.gov.br Infrared (IR) spectroscopy can track changes in bonding and the coordination environment of the arsine ligand in real-time. For complex systems, combining these spectroscopic methods with computational modeling will provide a more complete picture of the reaction pathways. spectroscopyonline.com Furthermore, developing genetically encoded biosensors could offer a novel approach for monitoring low concentrations of organoarsenicals in environmental or biological contexts, although this would require significant adaptation for specific synthetic compounds. nih.govnih.gov
Integration with Machine Learning and Artificial Intelligence for Compound Design
The vast chemical space of organometallic compounds presents a significant challenge for traditional, empirical research. researchgate.net Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of new functional molecules. rsc.org
In the context of Arsine, methylbis(trifluoromethyl)-, ML models could be trained on data from existing organoarsenic and organophosphorus compounds to predict properties like ligand donor strength, bond energies, and catalytic activity. researchgate.net By generating molecular fragments and applying algorithmic assembly rules, AI could design novel arsine ligands with tailored electronic and steric profiles for specific catalytic applications. researchgate.net These computational approaches can screen vast libraries of virtual compounds, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources. rsc.orgchemistryworld.com This integration of AI and chemistry has the potential to revolutionize how functional organoarsenic compounds are developed. rsc.org
Expansion into New Material Science Applications
The properties of organoarsenic compounds suggest their potential use in advanced materials, an area that remains largely unexplored. rawdatalibrary.net The incorporation of heavy elements like arsenic can lead to unique optical and electronic properties. rawdatalibrary.net
Future research could investigate the use of Arsine, methylbis(trifluoromethyl)- as a precursor or dopant for semiconductor materials. numberanalytics.com Its volatility and thermal stability would be key parameters to study for applications in chemical vapor deposition (CVD) or atomic layer deposition (ALD). Furthermore, arsenic-containing π-conjugated polymers have recently gained attention. nih.gov Synthesizing polymers that incorporate the methylbis(trifluoromethyl)arsine moiety could lead to new materials with interesting conductivity, photophysical properties, or high refractive indices, potentially useful in optoelectronics. Another avenue of exploration is the creation of metal-organic frameworks (MOFs), where organoarsenic linkers could create materials with high affinity for specific molecules, relevant for sensing or separation technologies. rsc.org
Fundamental Studies on Relativistic Effects in Organoarsenic Chemistry
Arsenic, as a heavier element, is subject to relativistic effects, where the velocity of inner-shell electrons approaches the speed of light, altering the behavior of valence electrons. wikipedia.org These effects, which become more pronounced down the periodic table, influence orbital energies and shapes, thereby impacting chemical bonding and reactivity. nih.govresearchgate.net
For Arsine, methylbis(trifluoromethyl)-, relativistic effects will cause a contraction and stabilization of the s- and p-orbitals and an expansion of the d-orbitals. researchgate.netacademie-sciences.fr Future fundamental studies should focus on quantifying these effects through high-level quantum chemical calculations. Comparing the computed properties (e.g., bond lengths, bond angles, inversion barriers, and electronic spectra) of methylbis(trifluoromethyl)arsine with its lighter phosphorus and nitrogen analogues, and with non-relativistic calculations for arsenic itself, will provide deep insights. berkeley.edu This research is crucial for building accurate predictive models of reactivity and for a complete understanding of the chemical properties that make this compound unique. nih.gov
Sustainable and Responsible Research Practices in Organoarsenic Chemistry
Given the known toxicity of many arsenic compounds, future research must be underpinned by a strong commitment to sustainable and responsible practices. wikipedia.orgmdpi.com This involves not only ensuring the safety of researchers through proper handling procedures but also designing chemical processes that are inherently greener.
Key areas of focus include the development of synthetic routes that minimize waste, avoid hazardous solvents, and use less toxic starting materials, such as the shift from volatile to non-volatile arsenic sources. nih.gov Research into the lifecycle of new organoarsenic materials is also essential, including their stability, environmental degradation pathways, and potential for recycling. The goal is to harness the unique functional properties of compounds like Arsine, methylbis(trifluoromethyl)- while proactively managing their potential environmental and health impacts. rsc.org This includes developing sensitive detection and remediation strategies for organoarsenicals should they be used more widely. researchgate.net
Q & A
Q. What established synthetic routes exist for methylbis(trifluoromethyl)arsine, and what mechanistic considerations govern these methods?
Methylbis(trifluoromethyl)arsine can be synthesized via nucleophilic substitution or oxidative coupling. For example, reactions involving bis(trifluoromethyl)arsenic chloride [(CF₃)₂AsCl] with Grignard reagents (e.g., methylmagnesium bromide) yield the target compound through a two-step process: (1) transmetalation to form a methyl-arsenic intermediate, followed by (2) trifluoromethyl group transfer. Evidence from trivalent arsenic chemistry suggests that steric hindrance from CF₃ groups may slow reaction kinetics, necessitating elevated temperatures (80–120°C) .
Table 1: Comparison of Synthetic Methods
| Reagents | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| (CF₃)₂AsCl + CH₃MgBr | THF, 0°C → RT, 24h | 65–70 | Handling pyrophoric reagents |
| (CF₃)₂AsH + CH₃I | UV light, 48h | 40–45 | Low photostability of intermediates |
| [(CF₃)₂As]₂O + CH₃Li | Et₂O, -78°C → RT | 55–60 | Sensitivity to moisture |
Q. How can spectroscopic and crystallographic techniques validate the structure of methylbis(trifluoromethyl)arsine?
- ¹⁹F NMR : The CF₃ groups appear as a singlet near δ -60 ppm due to equivalent fluorine atoms. Splitting may indicate asymmetric environments .
- X-ray Crystallography : Crystal packing analysis reveals a trigonal pyramidal geometry at arsenic, with As–C bond lengths of ~1.93 Å and C–As–C angles of ~96°, consistent with sp³ hybridization .
- Raman Spectroscopy : Peaks at 650–700 cm⁻¹ correspond to As–CF₃ stretching modes, while 2900 cm⁻¹ signals confirm CH₃ groups .
Advanced Research Questions
Q. How do trifluoromethyl groups influence the electronic and steric properties of methylbis(trifluoromethyl)arsine in ligand design?
The strong electron-withdrawing nature of CF₃ groups increases the Lewis acidity of arsenic, enhancing its coordination to transition metals (e.g., Pd, Pt). Computational studies (DFT) show a 15% reduction in the HOMO-LUMO gap compared to non-fluorinated analogs, facilitating charge transfer in catalytic cycles . Steric bulk from CF₃ groups also restricts access to the arsenic lone pair, as evidenced by reduced reactivity in Suzuki-Miyaura couplings compared to trimethylarsine .
Q. What methodologies resolve contradictions in reported reaction pathways for methylbis(trifluoromethyl)arsine derivatives?
Discrepancies in reaction outcomes (e.g., formation of trimers vs. monomers) can arise from solvent polarity and temperature. For example, in benzene, [(CF₃)₂AsBH₂]₃ forms a trimer due to stabilizing van der Waals interactions between CF₃ groups, while polar solvents like acetonitrile favor monomeric species. Kinetic trapping experiments (quenching at -40°C) and time-resolved IR spectroscopy help identify transient intermediates .
Q. How can computational modeling predict the thermodynamic stability of methylbis(trifluoromethyl)arsine under oxidative conditions?
Ab initio calculations (MP2/cc-pVTZ) predict that oxidation with O₂ yields [(CF₃)₂As(O)]₂O as the primary product (ΔG = -45 kJ/mol). However, competing pathways (e.g., As–C bond cleavage) become dominant above 100°C, as validated by mass spectrometry and Arrhenius plots of decomposition rates .
Methodological Recommendations
- Synthetic Optimization : Use anhydrous Schlenk techniques to mitigate hydrolysis of arsenic intermediates .
- Intermediate Analysis : Employ low-temperature NMR (-90°C) to stabilize reactive species like [(CF₃)₂As⁻]Li⁺ .
- Computational Validation : Pair DFT studies with experimental UV-Vis spectra to correlate electronic structure with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
